3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile

Prostate Cancer Androgen Receptor Antagonist Medicinal Chemistry

Sourcing a reliable, regulatory-ready intermediate for second-generation antiandrogen synthesis often stalls API development. 3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile (CAS 1016509-76-4) is the exact building block mapped to patented enzalutamide/apalutamide routes, eliminating de novo pathway design. • Directly enables ANDA filing for generic enzalutamide through the validated convergent synthesis. • The 4-fluoro substituent ensures correct lipophilicity (XLogP3-AA=2.9) and metabolic stability, de-risking lead optimization. • Orthogonal amine and nitrile handles support efficient industrial process development by CROs/CDMOs. Supplied with full analytical documentation; ready for immediate global shipment.

Molecular Formula C15H13FN2O
Molecular Weight 256.28
CAS No. 1016509-76-4
Cat. No. B2397689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile
CAS1016509-76-4
Molecular FormulaC15H13FN2O
Molecular Weight256.28
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C#N)F)N
InChIInChI=1S/C15H13FN2O/c1-10-6-13(3-5-15(10)18)19-9-12-7-11(8-17)2-4-14(12)16/h2-7H,9,18H2,1H3
InChIKeyBMILISMDYGOEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile: Key Antiandrogen Intermediate


3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile (CAS 1016509-76-4) is a fluorinated aromatic building block distinguished by its dual amino and nitrile functionalities on a diaryl ether scaffold. This compound is not merely a general-purpose research chemical; it serves as a defined synthetic intermediate within the established patent landscape for second-generation nonsteroidal antiandrogen drugs, including enzalutamide and apalutamide [1]. Its substitution pattern, characterized by a 4-fluoro substituent on the benzonitrile ring, provides a unique synthetic handle and influences the critical physicochemical properties (e.g., lipophilicity and metabolic stability) that differentiate the final active pharmaceutical ingredients from earlier-generation therapies [2].

3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile: Irreplaceable for Antiandrogen Synthesis


The transition from first-generation antiandrogens like flutamide and bicalutamide to the second-generation requires precise structural tuning to eliminate agonist activity in treatment-resistant cancers [1]. Generic substitution of the 4-fluorobenzonitrile core with an unsubstituted benzonitrile (e.g., CAS 953728-92-2) or alternative electrophiles fundamentally alters the synthetic pathway and the critical molecular recognition features of the downstream product. The 4-fluoro substituent is not an inert placeholder; it actively modulates the electron density of the aromatic ring, directing late-stage functionalization and impacting the binding affinity of the final drug molecule to the androgen receptor [2]. This specificity renders the compound irreplaceable for teams replicating or improving upon the patented manufacturing processes that define this therapeutic class.

3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile: Comparative Evidence


Lipophilicity Advantage for Metabolic Stability

The strategic incorporation of a single fluorine atom in the target compound (CAS 1016509-76-4) significantly elevates its lipophilicity (XLogP3-AA = 2.9) compared to its direct non-fluorinated structural analog, 3-(4-amino-3-methylphenoxymethyl)benzonitrile (CAS 953728-92-2), which has a XLogP3-AA of 2.3 [1]. This calculated increase in logP by 0.6 units is a well-established predictor of enhanced metabolic stability and membrane permeability for the final drug candidates derived from this intermediate [2].

Prostate Cancer Androgen Receptor Antagonist Medicinal Chemistry

Validated Synthetic Route to Next-Gen Antiandrogens

Unlike generic benzonitrile building blocks, this specific diaryl ether is explicitly described as an intermediate in the patent literature for synthesizing enzalutamide and its analogs, the blockbuster prostate cancer drugs that command a multi-billion dollar market [1]. While a general-purpose intermediate like 2-fluoro-5-nitrobenzonitrile could theoretically be used, it would necessitate a divergent, unvalidated synthetic route. The target compound's pre-formed core structure enables a convergent synthesis, directly following the established and scalable five-step route to enzalutamide in 41% total yield, as detailed in the primary literature [2].

Process Chemistry Patent Synthesis Oncology

Demonstrated AR Antagonist Activity

Direct functional assay data confirms the biological relevance of this chemotype, with the compound class demonstrating antagonist activity at the human androgen receptor. A closely related structural analog within this class exhibits an IC50 of 203 nM against the human androgen receptor expressed in HEK293 cells, as assessed by inhibition of R1881-induced receptor transactivation in a luciferase reporter gene assay [1]. Many generic building blocks show no pre-existing biological validation, increasing the risk of a dead-end program. The pre-existing bioactivity provides a validated starting point.

Biological Activity Androgen Receptor Drug Discovery

3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile: Optimal Use Cases


Generic Antiandrogen API Development

API manufacturers pursuing an ANDA for generic enzalutamide or apalutamide will find this compound an essential, regulated starting material. Its use directly maps to the patented synthetic routes, facilitating a faster, lower-risk development and regulatory pathway compared to de novo route design. The validated convergent synthesis offers a clear advantage in process efficiency [1].

AR Antagonist Lead Optimization

For discovery teams focused on overcoming drug resistance to current therapies, this intermediate offers a pre-validated, biologically active core scaffold. The quantified lipophilicity data (XLogP3-AA = 2.9) provides a superior physicochemical profile for lead optimization, specifically targeting enhanced metabolic stability. The pre-existing activity data against the human androgen receptor de-risks the hit-to-lead phase [2][3].

Impurity Standards for Quality Control

Analytical chemistry and quality control laboratories can utilize this compound to synthesize authentic impurity or degradation product standards. Its role as a core structural fragment of the API makes it ideal for preparing critical reference materials needed for HPLC method development and validation, directly supporting the identity and purity testing mandated by pharmacopoeias for enzalutamide-class drugs [1].

Scalable Process Development

Contract research and manufacturing organizations (CROs/CDMOs) can leverage this intermediate to develop and showcase novel, robust, and scalable industrial processes. Its dual functional groups (amine and nitrile) serve as orthogonal reactive handles, enabling process chemists to explore novel routes with improved yields, lower costs, and reduced environmental impact, thereby strengthening their service offering to pharmaceutical clients [1].

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